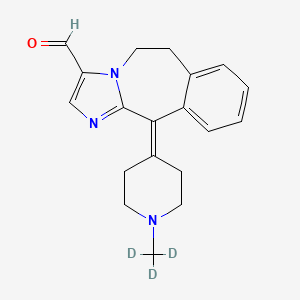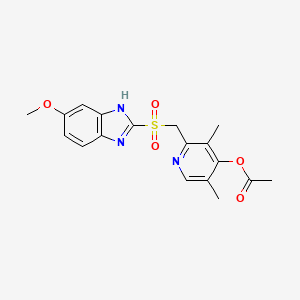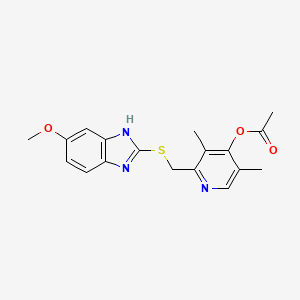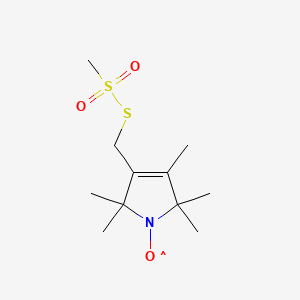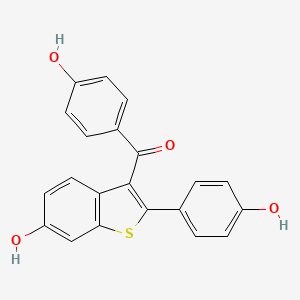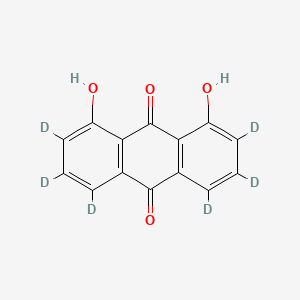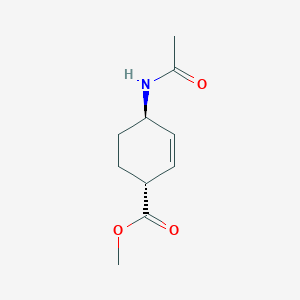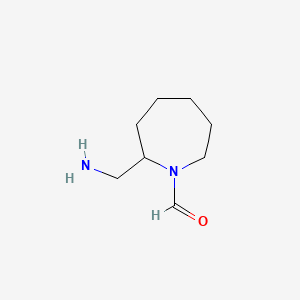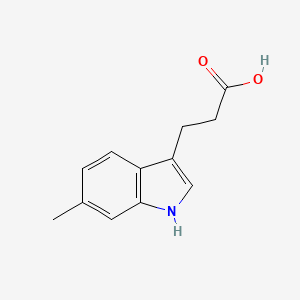
Sulfansäure-d4
Übersicht
Beschreibung
Sulfanilic Acid-d4 is a deuterated form of sulfanilic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Sulfanilic acid itself is a white-gray solid, known for its stability and amphiprotic nature, meaning it can act as both an acid and a base.
Wissenschaftliche Forschungsanwendungen
Sulfanilic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .
Mode of Action
The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .
Biochemical Pathways
The biochemical pathways affected by Sulfanilic Acid-d4 involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .
Pharmacokinetics
The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of Sulfanilic Acid-d4’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .
Action Environment
The action of Sulfanilic Acid-d4 can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .
Biochemische Analyse
Biochemical Properties
Sulfanilic Acid-d4 plays a significant role in biochemical reactions. A bacterial strain identified as Ochrobactrum anthropi was found to utilize sulfanilic acid as the solo carbon source and energy source . This interaction suggests that Sulfanilic Acid-d4 may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The biodegradation of sulfanilic acid by Ochrobactrum anthropi suggests that Sulfanilic Acid-d4 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effective biodegradation of sulfanilic acid occurred at pH ranging from 6 to 8, suggesting that Sulfanilic Acid-d4 may have similar stability and degradation patterns .
Metabolic Pathways
The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may interact with enzymes or cofactors in similar metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfanilic Acid-d4 can be synthesized through the sulfonation of aniline-d4 with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid-d4, which is a zwitterion with a nitrogen-sulfur bond. The reaction conditions typically involve heating the mixture to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of sulfanilic acid involves the same sulfonation process but on a larger scale. The reaction is carried out in batch reactors, where aniline-d4 is treated with sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanilic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfanilic acid derivatives.
Reduction: It can be reduced to form aniline-d4.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like chlorosulfonic acid or bromine.
Major Products Formed
Oxidation: Sulfanilic acid derivatives.
Reduction: Aniline-d4.
Substitution: Various sulfanilic acid derivatives depending on the substituent introduced
Vergleich Mit ähnlichen Verbindungen
Sulfanilic Acid-d4 can be compared with other similar compounds such as:
Sulfanilic Acid: The non-deuterated form, which has similar chemical properties but different isotopic composition.
Aniline-d4: A deuterated form of aniline, which is a precursor in the synthesis of Sulfanilic Acid-d4.
Phenylsulfamic Acid-d4: An intermediate in the synthesis of Sulfanilic Acid-d4.
The uniqueness of Sulfanilic Acid-d4 lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSAKJJOYLTQU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673713 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235219-21-2 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
